molecular formula C18H23N3O3 B4508258 1-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide

1-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide

Cat. No.: B4508258
M. Wt: 329.4 g/mol
InChI Key: PYWLXCXUONVXOZ-UHFFFAOYSA-N
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Description

1-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.17394160 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Insights and Hydrogen Bonding

One study discusses the three-dimensional hydrogen-bonded structures in hydrated proton-transfer salts of isonipecotamide (a derivative of piperidine-4-carboxamide) with dicarboxylic acids, highlighting the utility of isonipecotamide as a synthon for generating stable hydrogen-bonded structures. These structures are significant for understanding the compound's role in forming various hydrogen-bonded motifs, which are crucial for its applications in crystal engineering and molecular assembly (Smith & Wermuth, 2013).

Synthesis and Drug Development

The compound has been explored for its potential in drug development, particularly as a CGRP receptor inhibitor, demonstrating the compound's role in developing treatments for conditions like migraine. A convergent, stereoselective synthesis of the hydrochloride salt of a potent CGRP antagonist showcases the compound's application in medicinal chemistry and its scalable synthesis for pharmaceutical use (Cann et al., 2012).

Novel Synthetic Routes

Research into the efficient and practical asymmetric synthesis of a derivative useful for nociceptin antagonist synthesis demonstrates the compound's utility in creating new therapeutic agents. This highlights its importance in synthesizing novel pharmaceutical compounds and its versatility in drug discovery (Jona et al., 2009).

Building Blocks in Medicinal Chemistry

The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available substrates demonstrates the compound's application as a building block in medicinal chemistry. This research contributes to the development of new drugs by providing a straightforward procedure for obtaining high-yield compounds critical for drug discovery processes (Košak, Brus, & Gobec, 2014).

Antibacterial and Antipsychotic Agents

The compound's derivatives have been synthesized and evaluated for their antibacterial activities, showcasing their potential in developing new antibacterial agents. This underscores the compound's significance in addressing the need for novel antibiotics amidst rising antibiotic resistance (Pouramiri, Kermani, & Khaleghi, 2017).

Properties

IUPAC Name

1-[4-(3-oxo-1H-isoindol-2-yl)butanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c19-17(23)13-7-10-20(11-8-13)16(22)6-3-9-21-12-14-4-1-2-5-15(14)18(21)24/h1-2,4-5,13H,3,6-12H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWLXCXUONVXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide
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1-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.